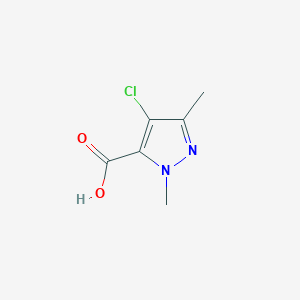

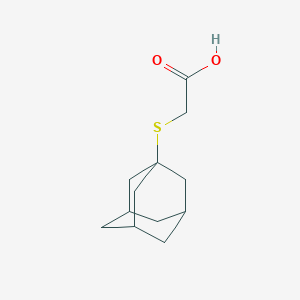

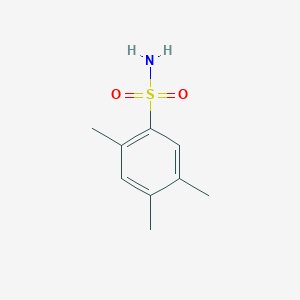

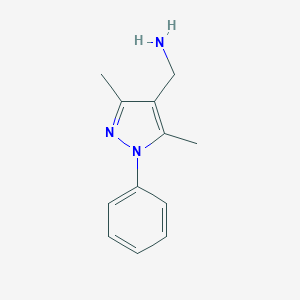

1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, more commonly known as DMPOCA, is an organic compound belonging to the class of pyrrolidine derivatives. It has a wide range of applications in the field of biochemistry, physiology, and medicinal chemistry. It is a valuable intermediate in the synthesis of various pharmaceuticals, and has been used in the synthesis of various natural products. DMPOCA is a highly versatile compound and can be used in a variety of different research applications.

科学的研究の応用

Suzuki–Miyaura Coupling in Organic Chemistry

The Suzuki–Miyaura coupling is a type of palladium-catalyzed cross-coupling reaction, used widely in organic chemistry for the synthesis of various organic compounds. The reaction involves the coupling of a boron compound with a halide compound under mild and functional group tolerant conditions.

Method of Application

The method involves the use of a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . The reaction conditions are exceptionally mild and tolerant of various functional groups, making it a versatile tool in organic synthesis .

Results and Outcomes

The Suzuki–Miyaura coupling has been widely applied in the synthesis of various organic compounds, contributing significantly to the field of organic chemistry .

Asymmetric Reduction in Biotechnology

Asymmetric reduction is a key process in the production of enantiomerically pure compounds, which are of great importance in the pharmaceutical industry.

Method of Application

In a study, the yeast Saccharomyces cerevisiae was used as a biocatalyst for the asymmetric reduction of “1-(3,4-Dimethylphenyl)ethanone” (DMPA). The reaction was performed in a natural deep eutectic solvent (NADES), which is an eco-friendly alternative to traditional solvents .

Results and Outcomes

The study reported successful asymmetric reduction of DMPA in NADES with baker’s yeast. The reaction was also performed on a preparative scale with efficient recyclation and reuse of NADES, indicating potential for industrial scale implementation .

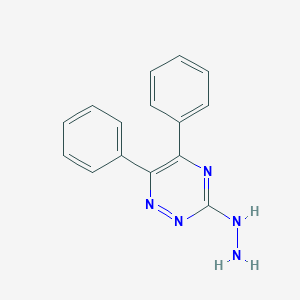

Synthesis of 1,3,5-Triaryl-2-Pyrazolines in Organic Chemistry

1,3,5-Triaryl-2-pyrazolines are a class of organic compounds with potential applications in various fields.

Method of Application

The synthesis involves the reaction of 4-alkoxychalcones with (3,4-dimethylphenyl)hydrazine hydrochloride in glacial acetic acid containing a few drops of concentrated hydrochloric acid .

Results and Outcomes

The reaction leads to the formation of a series of 1,3,5-triaryl-2-pyrazolines .

3,4-Dimethylphenylboronic Acid in Organic Chemistry

3,4-Dimethylphenylboronic acid is a boronic acid derivative that can be used in various organic reactions, including Suzuki-Miyaura coupling.

Method of Application

The compound can be used as a reagent in the Suzuki-Miyaura coupling reaction, where it reacts with a halide compound to form a new carbon-carbon bond .

Results and Outcomes

The use of 3,4-Dimethylphenylboronic acid in Suzuki-Miyaura coupling has been shown to be effective in the synthesis of various organic compounds .

Synthesis of 1,5-Dihydro-3-methyl Compounds

1,5-Dihydro-3-methyl compounds are a class of organic compounds with potential applications in various fields.

Method of Application

The synthesis involves the reaction of the free acid with other reagents under specific conditions .

Results and Outcomes

The reaction leads to the formation of a series of 1,5-dihydro-3-methyl compounds .

特性

IUPAC Name |

1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-8-3-4-11(5-9(8)2)14-7-10(13(16)17)6-12(14)15/h3-5,10H,6-7H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLRNFDPKXYNTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389304 |

Source

|

| Record name | 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

CAS RN |

63674-65-7 |

Source

|

| Record name | 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(3-Methylphenyl)pyrazol-4-yl]methanamine](/img/structure/B187770.png)